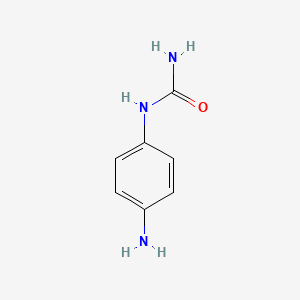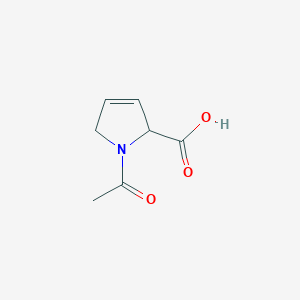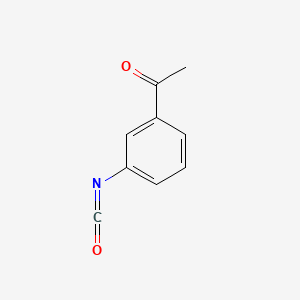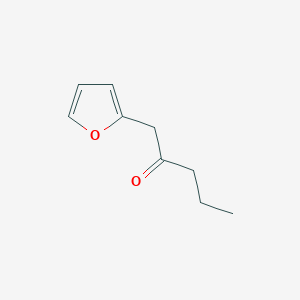
(4-Amino-phenyl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Amino-phenyl)-urea” is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 . The compound is solid in its physical form .
Synthesis Analysis
A method for the synthesis of N-substituted ureas involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species and allows the synthesis of electron-poor carboxamides . This transformation involves a nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide .
Molecular Structure Analysis
The molecular structure of “(4-Amino-phenyl)-urea” is characterized by the presence of a urea group (NH2-CO-NH2) attached to a phenyl ring with an amino group at the para position .
Physical And Chemical Properties Analysis
“(4-Amino-phenyl)-urea” has a density of 1.4±0.1 g/cm3, a boiling point of 321.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.3±3.0 kJ/mol, and it has a flash point of 148.2±23.2 °C . The compound has an index of refraction of 1.708 and a molar refractivity of 43.7±0.3 cm3 . It has 4 hydrogen bond acceptors, 5 hydrogen bond donors, and 1 freely rotating bond .
Applications De Recherche Scientifique
Optoelectronic Processes in Covalent Organic Frameworks
- Summary of Application : (4-Amino-phenyl)-urea is used as a building block in the construction of covalent organic frameworks (COFs). These COFs have numerous potential applications due to their unique properties, such as light-harvesting, semiconducting, and redox capabilities .
- Methods of Application : The (4-Amino-phenyl)-urea is synthesized with other molecular building blocks using diverse linkage chemistries to construct the COFs .
- Results or Outcomes : The COFs have been used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Summary of Application : (4-Amino-phenyl)-urea is used in the synthesis of 1,2,4-triazole-containing scaffolds. These scaffolds are present in a variety of pharmaceuticals and biologically important compounds used in drug-discovery studies .
- Methods of Application : The (4-Amino-phenyl)-urea is used in the synthesis of these scaffolds using various synthetic methods .
- Results or Outcomes : The 1,2,4-triazole-containing scaffolds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Perylene Microcrystals Doping
- Summary of Application : (4-Amino-phenyl)-urea is used in the doping of perylene microcrystals. These doped microcrystals have excellent photoelectric activity and good structural controllability .
- Methods of Application : The (4-Amino-phenyl)-urea is used in the doping process of the perylene microcrystals .
- Results or Outcomes : The doped perylene microcrystals have shown promising potential for real-world applications in optoelectronic devices .
Safety And Hazards
Propriétés
IUPAC Name |
(4-aminophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCKCCODMHCXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328243 |
Source


|
| Record name | (4-aminophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-phenyl)-urea | |
CAS RN |
21492-80-8 |
Source


|
| Record name | (4-aminophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)



![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)







![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine](/img/structure/B1268220.png)